Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a complex organic compound that features both a boronate ester and a tert-butoxycarbonyl (Boc) protected amine group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate typically involves the following steps:
Formation of the Boc-protected amine: The starting material, an amino acid derivative, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Borylation: The Boc-protected amine is then subjected to borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3) to introduce the boronate ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form the corresponding boronic acid.
Reduction: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous conditions.
Reduction: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Free amine derivatives.
Substitution: Biaryl compounds or other substituted products depending on the coupling partner.
Scientific Research Applications
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and probes for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and potential drug candidates.
Industry: Applied in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The Boc-protected amine can be deprotected to reveal a free amine, which can then participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: Similar in having a Boc-protected amine but differs in the presence of a hydroxy group and a phenyl ring.
(S)-Methyl 2-(tert-butoxycarbonylamino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate: Similar in having both a Boc-protected amine and a boronate ester but differs in the substitution pattern on the aromatic ring.
Uniqueness
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is unique due to its combination of a Boc-protected amine and a boronate ester on a butanoate backbone, making it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C16H30BNO6 |
---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate |
InChI |
InChI=1S/C16H30BNO6/c1-10(17-23-15(5,6)16(7,8)24-17)11(12(19)21-9)18-13(20)22-14(2,3)4/h10-11H,1-9H3,(H,18,20) |
InChI Key |
OZUZKIPTIWOLBK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)C(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.